![molecular formula C13H20N2Si B065965 1H-Pyrrolo[2,3-B]pyridine, 1-[(1,1-dimethylethyl)dimethylsilyl]- CAS No. 183001-71-0](/img/structure/B65965.png)
1H-Pyrrolo[2,3-B]pyridine, 1-[(1,1-dimethylethyl)dimethylsilyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-B]pyridine, 1-[(1,1-dimethylethyl)dimethylsilyl]- is a compound belonging to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound’s structure includes a pyrrolo[2,3-B]pyridine core with a tert-butyl dimethylsilyl group attached, which can influence its chemical properties and reactivity.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-B]pyridine, 1-[(1,1-dimethylethyl)dimethylsilyl]- typically involves several steps:
-
Synthetic Routes: : The preparation often starts with the formation of the pyrrolo[2,3-B]pyridine core. This can be achieved through various methods, including cyclization reactions of appropriate precursors. For instance, the reaction of pyrrole with acyl (bromo)acetylenes followed by intramolecular cyclization can yield the desired pyrrolo[2,3-B]pyridine structure .
-
Reaction Conditions:
-
Industrial Production Methods: : Industrial production may involve optimized versions of these synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis would require careful control of reaction parameters and purification processes to ensure consistency and quality.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-B]pyridine, 1-[(1,1-dimethylethyl)dimethylsilyl]- undergoes various chemical reactions:
-
Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically target the pyridine ring, leading to the formation of N-oxides .
-
Reduction: : Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can reduce specific functional groups within the molecule .
-
Substitution: : The compound can undergo substitution reactions, particularly at the pyridine ring. Halogenation, nitration, and sulfonation are common substitution reactions that can be carried out using appropriate reagents such as halogens, nitric acid, and sulfonyl chlorides .
-
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can yield halogenated derivatives, while oxidation can produce N-oxides .
Scientific Research Applications
1H-Pyrrolo[2,3-B]pyridine, 1-[(1,1-dimethylethyl)dimethylsilyl]- has several scientific research applications:
-
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activities .
-
Biology: : In biological research, it is used to study the interactions of pyrrolopyridine derivatives with various biological targets, including enzymes and receptors .
-
Medicine: : The compound and its derivatives are investigated for their potential as therapeutic agents. They have shown promise in targeting specific pathways involved in diseases such as cancer .
-
Industry: : In the industrial sector, the compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine, 1-[(1,1-dimethylethyl)dimethylsilyl]- involves its interaction with specific molecular targets:
-
Molecular Targets: : The compound can bind to various enzymes and receptors, modulating their activity. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival .
-
Pathways Involved: : By inhibiting FGFRs, the compound can interfere with signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are involved in cell growth and survival .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-B]pyridine, 1-[(1,1-dimethylethyl)dimethylsilyl]- can be compared with other similar compounds:
-
Similar Compounds: : Compounds such as 1H-pyrrolo[2,3-B]pyridine derivatives with different substituents, 1H-pyrazolo[3,4-B]pyridine, and 2,3-dihydro-1H-pyrrolo[3,4-B]quinolin-1-one derivatives .
-
Uniqueness: : The presence of the tert-butyl dimethylsilyl group in 1H-Pyrrolo[2,3-B]pyridine, 1-[(1,1-dimethylethyl)dimethylsilyl]- imparts unique chemical properties, such as increased stability and lipophilicity, which can influence its biological activity and pharmacokinetic profile .
Properties
IUPAC Name |
tert-butyl-dimethyl-pyrrolo[2,3-b]pyridin-1-ylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2Si/c1-13(2,3)16(4,5)15-10-8-11-7-6-9-14-12(11)15/h6-10H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRKDJNVCMQOPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C=CC2=C1N=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445759 |
Source


|
| Record name | 1-(tert-butyl-dimethyl-silanyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183001-71-0 |
Source


|
| Record name | 1-(tert-butyl-dimethyl-silanyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
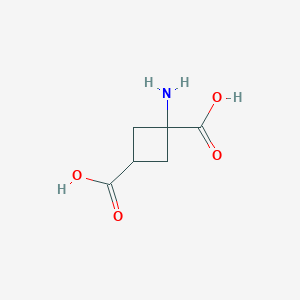
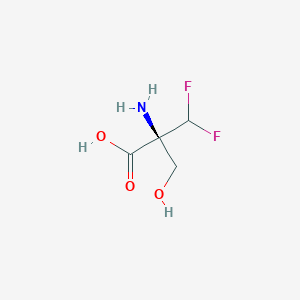
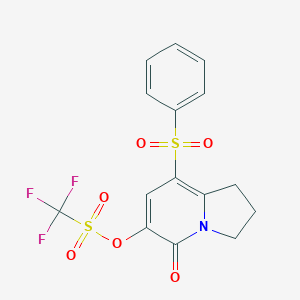
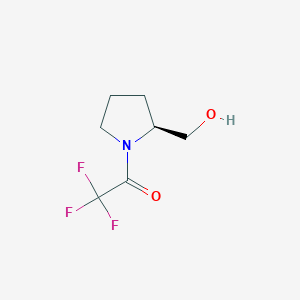
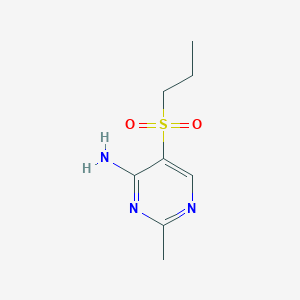
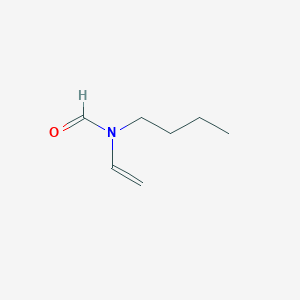
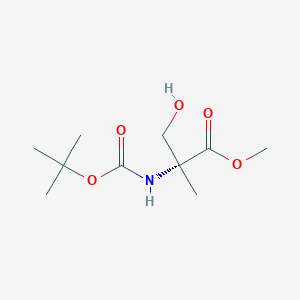

![(Z)-3-amino-1-[(2S)-1-methylpyrrolidin-2-yl]but-2-en-1-one](/img/structure/B65906.png)
![cis-2-Methylhexahydropyrrolo[3,4-C]pyrrole](/img/structure/B65909.png)
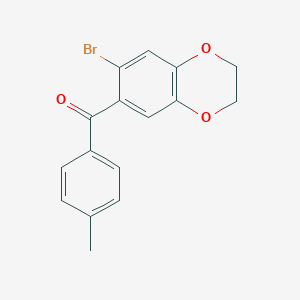
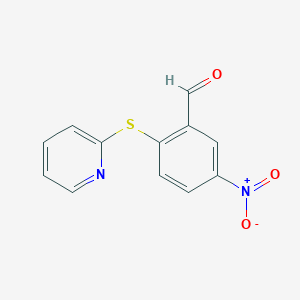
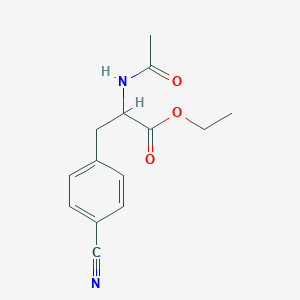
![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-[(4-nitrophenyl)diazenyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-yl]sulfamoyl]phenyl]acetamide](/img/structure/B65923.png)
